Swertianolin

Neuropharmacology Monoamine oxidase inhibition Xanthone glycoside structure-activity relationship

Source Swertianolin—not generic xanthone extracts—for reproducible MAO B-selective studies. The 8-O-β-D-glucopyranosyl moiety confers unique pharmacology: 93.6% MAO B inhibition at 10⁻⁵ M with minimal MAO A activity, a profile reversed in bellidifolin. Validated anti-H. pylori benchmark (IC₅₀ 6.1 μM vs. isoorientin 177 μM). Rapid Tmax (0.40 h, 2.5× faster than bellidifolin) enables early PK sampling; t₁/₂ of 19.7 h supports once-daily in vivo dosing. Certified ≥98% HPLC reference standard for species authentication (2-fold content variation across Swertia spp.). Not interchangeable with other Gentianaceae glycosides.

Molecular Formula C20H20O11
Molecular Weight 436.4 g/mol
CAS No. 23445-00-3
Cat. No. B1682846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSwertianolin
CAS23445-00-3
SynonymsSwertianolin;  CCRIS 5474;  CCRIS-5474 CCRIS5474.
Molecular FormulaC20H20O11
Molecular Weight436.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)OC4C(C(C(C(O4)CO)O)O)O)O)O
InChIInChI=1S/C20H20O11/c1-28-7-4-9(23)13-11(5-7)29-19-8(22)2-3-10(14(19)16(13)25)30-20-18(27)17(26)15(24)12(6-21)31-20/h2-5,12,15,17-18,20-24,26-27H,6H2,1H3/t12-,15-,17+,18-,20-/m1/s1
InChIKeyXMVBNLMKPMPWAX-DIKOWXHZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Swertianolin (CAS 23445-00-3): A Multi-Target Xanthone Glycoside from Gentianaceae for Infectious, Neurological, and Metabolic Disease Research


Swertianolin (Bellidifolin-8-O-β-D-glucopyranoside) is a naturally occurring xanthone C-glycoside primarily isolated from Gentianaceae species including Swertia japonica, Swertia chirayita, and Gentianella acuta [1]. As a member of the bellidifolin glycoside family, Swertianolin is characterized by a xanthone core with a β-D-glucopyranosyl moiety at the O-8 position, which confers distinct physicochemical and biological properties relative to its aglycone counterpart and other xanthone derivatives [2]. The compound has been identified as one of the major bioactive constituents in several Swertia species used in traditional Tibetan and Mongolian medicine, with documented content ranging from 37.16 ± 0.33 mg/g in S. chirayita to 74.80 ± 0.53 mg/g in S. purpurascens [3]. Swertianolin has been shown to inhibit p38 phosphorylation and NF-κB activation, and exhibits quantifiable anti-Helicobacter pylori activity with an IC50 of 6.1 μM, distinguishing it from co-occurring xanthones in its antimicrobial potency profile .

Why Swertianolin Cannot Be Simply Substituted by Other Gentianaceae Xanthones: Evidence-Based Differentiation Guide


Swertianolin shares the bellidifolin xanthone scaffold with several in-class compounds such as bellidifolin, norswertianolin, and mangiferin; however, substitution at the O-8 position with a β-D-glucopyranosyl group fundamentally alters its target selectivity, potency, and pharmacokinetic behavior. This glycosylation distinguishes Swertianolin from its aglycone bellidifolin by conferring a distinct monoamine oxidase (MAO) isoform selectivity profile—Swertianolin exhibits 93.6% inhibition of MAO-B at 10 μM, whereas bellidifolin preferentially inhibits MAO-A [1]. In anti-Helicobacter pylori activity, Swertianolin demonstrates an IC50 of 6.1 μM, approximately 29-fold more potent than the structurally related flavonoid isoorientin (IC50 = 177.0 μM) isolated from the same source [2]. Furthermore, glycosylation significantly impacts in vivo absorption kinetics: Swertianolin reaches peak plasma concentration at 0.40 ± 0.12 hours following oral administration, substantially faster than bellidifolin (1.00 ± 0.18 h), and exhibits an extended elimination half-life of 19.7 ± 9.64 hours, supporting sustained systemic exposure [3]. These quantifiable differences in enzyme isoform selectivity, antimicrobial potency, and pharmacokinetic parameters demonstrate that Swertianolin is not functionally interchangeable with its structural analogs, and substitution without empirical validation may compromise experimental reproducibility and translational relevance.

Swertianolin Differential Evidence: Quantitative Head-to-Head Data vs. Closest Xanthone Analogs


MAO-B Selective Inhibition: Swertianolin vs. Bellidifolin (Aglycone)

Glycosylation at the O-8 position fundamentally alters monoamine oxidase isoform selectivity. Swertianolin, the 8-O-glucopyranoside form of bellidifolin, demonstrates potent and selective inhibition of MAO-B, achieving 93.6% inhibition at 10 μM, whereas its aglycone bellidifolin shows preferential inhibitory activity toward MAO-A under the same assay conditions [1]. This isoform selectivity switch is directly attributable to the glucopyranosyl substitution and has significant implications for neurological disease research applications.

Neuropharmacology Monoamine oxidase inhibition Xanthone glycoside structure-activity relationship

Anti-Helicobacter pylori Potency: Swertianolin vs. Isoorientin from Same Plant Source

In a direct comparative study using compounds co-isolated from Swertia japonica methanolic extract, Swertianolin exhibited substantially greater anti-H. pylori activity than the co-occurring flavonoid isoorientin. Swertianolin achieved an IC50 of 6.1 μM against H. pylori, whereas isoorientin required a concentration of 177.0 μM to achieve comparable inhibition—representing an approximately 29-fold difference in potency [1]. The minimum bactericidal concentration (MBC) of Swertianolin was 91.7 μM, while the MBC of isoorientin could not be determined (> 892.9 μM) [1]. Amoxicillin served as the positive control (IC50 = 0.044 μM; MBC = 0.21 μM).

Gastroenterology Antimicrobial natural products Helicobacter pylori infection

Anti-Hepatitis B Virus Activity: Differential Target Suppression vs. Bellidifolin

In an in vitro anti-HBV study using compounds isolated from Swertia punicea, Swertianolin and bellidifolin demonstrated distinct viral antigen suppression profiles. Swertianolin suppressed the expression of hepatitis B e-antigen (HBeAg) with an IC50 of 8.0 μg/mL, whereas bellidifolin inhibited the expression of hepatitis B surface antigen (HBsAg) with an IC50 of 13 μg/mL at day 8 of treatment [1]. This differential targeting of viral antigens suggests that the glycosylation state influences which viral protein expression pathway is preferentially affected.

Virology Anti-HBV natural products Xanthone antiviral activity

Oral Pharmacokinetic Profile: Swertianolin vs. Bellidifolin and Norswertianolin

Glycosylation significantly impacts the in vivo absorption and elimination kinetics of xanthones following oral administration. In a rat pharmacokinetic study using Gentianella acuta extract, Swertianolin achieved peak plasma concentration at Tmax = 0.40 ± 0.12 hours, which was substantially faster than bellidifolin (1.00 ± 0.18 h) and demethylbellidifolin (0.94 ± 0.15 h), but slower than norswertianolin (0.27 ± 0.07 h) [1]. Notably, Swertianolin exhibited an elimination half-life (t1/2) of 19.7 ± 9.64 hours, which is approximately 1.7-fold longer than norswertianolin (11.3 ± 4.51 h) and comparable to bellidifolin (19.9 ± 8.11 h) [1].

Pharmacokinetics Xanthone bioavailability UHPLC-MS/MS analysis

Swertianolin: Validated Application Scenarios for Scientific Procurement and Research Use


MAO-B Selective Inhibition Studies in Neurodegenerative Disease Models

Swertianolin is uniquely positioned for research applications requiring selective monoamine oxidase B (MAO-B) inhibition within the xanthone chemical class. Based on direct comparative evidence showing 93.6% MAO-B inhibition at 10 μM while bellidifolin exhibits MAO-A selectivity, Swertianolin provides a structurally defined tool for investigating MAO-B-specific mechanisms in Parkinson's disease models and neuroprotection studies [3]. Investigators comparing the structure-activity relationships between glycosylated and aglycone xanthones can use this compound to dissect how O-8 glucopyranosyl substitution directs isoform selectivity.

Anti-Helicobacter pylori Drug Discovery and Natural Product Antimicrobial Screening

Swertianolin demonstrates quantifiably superior anti-H. pylori activity (IC50 = 6.1 μM) compared to co-occurring compounds from the same botanical source, being approximately 29-fold more potent than isoorientin (IC50 = 177.0 μM) [3]. This potency differential positions Swertianolin as the primary bioactive compound of interest when evaluating Swertia japonica extracts for anti-H. pylori applications. Procurement of purified Swertianolin is warranted for mechanism-of-action studies, synergy experiments with amoxicillin, and as a reference standard for quality control of Swertia-derived botanical preparations targeting gastrointestinal infections.

In Vivo Pharmacokinetic and Bioavailability Studies of Glycosylated Xanthones

The well-characterized oral pharmacokinetic profile of Swertianolin (Tmax = 0.40 ± 0.12 h; t1/2 = 19.7 ± 9.64 h) enables its use as a model glycosylated xanthone for studying how glucopyranosyl substitution affects ADME properties in vivo [3]. Swertianolin's combination of relatively rapid absorption and extended elimination half-life makes it suitable for studies requiring sustained systemic exposure following oral administration. The validated UHPLC-ESI-MS/MS method with MRM detection (transition m/z 435.1/272.0) provides a robust analytical framework for quantifying Swertianolin in biological matrices [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Swertianolin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.